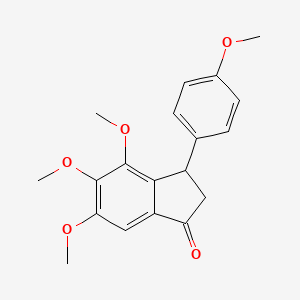![molecular formula C30H26O5 B11048056 6,6'-[Oxybis(phenylmethanediyl)]bis(2,3-dihydro-1,4-benzodioxine)](/img/structure/B11048056.png)
6,6'-[Oxybis(phenylmethanediyl)]bis(2,3-dihydro-1,4-benzodioxine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6’-[Oxybis(phenylmethanediyl)]bis(2,3-dihydro-1,4-benzodioxine) is a complex organic compound characterized by its unique structure, which includes two benzodioxine rings connected by an oxybis(phenylmethanediyl) linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-[Oxybis(phenylmethanediyl)]bis(2,3-dihydro-1,4-benzodioxine) typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, such as 2,3-dihydro-1,4-benzodioxine derivatives. These intermediates are then linked through a reaction with a bis(phenylmethanediyl) compound under controlled conditions.
For example, the synthesis might involve:
Formation of 2,3-dihydro-1,4-benzodioxine: This can be achieved by cyclization of catechol with formaldehyde in the presence of an acid catalyst.
Linking with bis(phenylmethanediyl): The intermediate benzodioxine is then reacted with a bis(phenylmethanediyl) compound, often using a base such as sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to scale up the production efficiently.
化学反应分析
Types of Reactions
6,6’-[Oxybis(phenylmethanediyl)]bis(2,3-dihydro-1,4-benzodioxine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzodioxine rings or the linking phenylmethanediyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are typical.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.
科学研究应用
Chemistry
In chemistry, 6,6’-[Oxybis(phenylmethanediyl)]bis(2,3-dihydro-1,4-benzodioxine) is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine
In biological and medical research, this compound can be explored for its potential pharmacological properties. Its structural features suggest it might interact with biological targets in unique ways, making it a candidate for drug development.
Industry
In industry, the compound’s stability and reactivity make it suitable for applications in materials science, such as the development of new polymers or advanced materials with specific properties.
作用机制
The mechanism by which 6,6’-[Oxybis(phenylmethanediyl)]bis(2,3-dihydro-1,4-benzodioxine) exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
相似化合物的比较
Similar Compounds
Bisphenol A: Similar in having two phenyl groups linked by a methylene bridge, but lacks the benzodioxine rings.
Bisphenol F: Another related compound with phenyl groups linked by a methylene bridge, but with different substituents.
Uniqueness
6,6’-[Oxybis(phenylmethanediyl)]bis(2,3-dihydro-1,4-benzodioxine) is unique due to its benzodioxine rings, which confer distinct chemical and physical properties compared to other bisphenol derivatives. This uniqueness makes it particularly interesting for specialized applications in various scientific and industrial fields.
属性
分子式 |
C30H26O5 |
|---|---|
分子量 |
466.5 g/mol |
IUPAC 名称 |
6-[[2,3-dihydro-1,4-benzodioxin-6-yl(phenyl)methoxy]-phenylmethyl]-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C30H26O5/c1-3-7-21(8-4-1)29(23-11-13-25-27(19-23)33-17-15-31-25)35-30(22-9-5-2-6-10-22)24-12-14-26-28(20-24)34-18-16-32-26/h1-14,19-20,29-30H,15-18H2 |
InChI 键 |
NBVILRIRLNZIIK-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(O1)C=CC(=C2)C(C3=CC=CC=C3)OC(C4=CC=CC=C4)C5=CC6=C(C=C5)OCCO6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,4,8-trimethyl-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11047981.png)

![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-hydroxybenzohydrazide](/img/structure/B11047991.png)

![Ethyl 7-[4-(diethylamino)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11048007.png)
![5-chloro-N-[3-(1,3-dioxan-2-yl)phenyl]-2-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide](/img/structure/B11048021.png)
![N-{[4-(propan-2-yl)cyclohexyl]carbonyl}isoleucine](/img/structure/B11048023.png)
![3-[(Z)-(Hydroxyimino)(2-quinoxalinyl)methyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-A][1,5]diazocin-8-one](/img/structure/B11048031.png)
![1-(4-Tert-butylphenyl)-3-{[4-(pyridin-4-ylcarbonyl)phenyl]amino}propan-1-one](/img/structure/B11048047.png)
![Benzo[b][4,7]phenanthrolin-11(7H)-one, 8,9,10,12-tetrahydro-9,9-dimethyl-12-(3-pyridinyl)-](/img/structure/B11048048.png)
![2-{2-[(2,5-dimethylphenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11048055.png)
![2-[2,5-Dioxo-7-(3-thienyl)-1,2,3,4,5,6,7,8-octahydro-3-quinolinyl]-N-(4-ethylphenyl)acetamide](/img/structure/B11048059.png)
![2-methyl-7-(morpholin-4-ylsulfonyl)-9-nitro-5H-[1,3,4]thiadiazolo[3,2-a]quinazolin-5-one](/img/structure/B11048073.png)
![6-(4-bromo-1H-pyrazol-3-yl)-3-(2,6-dichlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048076.png)